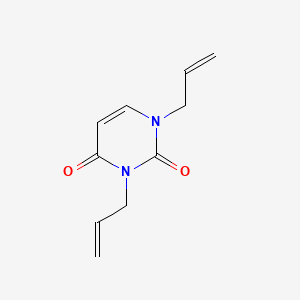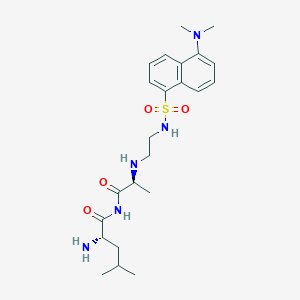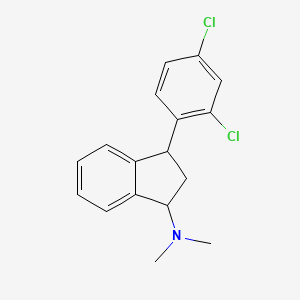
Methyllycaconitine Perchlorate, Delphinium sp.
Vue d'ensemble
Description
Methyllycaconitine Perchlorate, Delphinium sp. is a diterpene alkaloid. It derives from an aconitane.
Methyllycaconitine Perchlorate, Delphinium sp. is a natural product found in Delphinium andersonii, Delphinium cuneatum, and other organisms with data available.
Applications De Recherche Scientifique
Blockade of Nicotinic Currents
Methyllycaconitine, isolated from Delphinium seeds, is a potent and specific antagonist of nicotinic currents in hippocampal neurons. It inhibits acetylcholine-induced currents at picomolar concentrations, suggesting its use in characterizing neuronal nicotinic receptors sensitive to alpha-bungarotoxin (Alkondon et al., 1992).
Isolation and Purification Techniques
Effective techniques for isolating methyllycaconitine from Delphinium include vacuum liquid chromatography, which confirmed its selectivity for α-bungarotoxin-sensitive neuronal nicotinic acetylcholine receptors (Coates et al., 1994).
Exploration of New Alkaloids
Studies on Delphinium corumbosum led to the isolation of methyllycaconitine and other bases, contributing to the understanding of its chemical and spectral characteristics (Narzullaev et al., 1973).
Modulation of Cell Responses
Research on the modulation of TE-671 cell responses by methyllycaconitine revealed its potency and complexity in altering the toxicity and mechanisms in livestock poisoning (Green et al., 2011).
Radioligand Characterization
Methyllycaconitine has been used as a novel radioligand for labeling alpha 7-type neuronal nicotinic acetylcholine receptors, demonstrating its high affinity and specificity in brain membrane binding (Davies et al., 1999).
Analysis of Toxic Alkaloids
Electrospray mass spectrometry methods using methyllycaconitine enable rapid screening of larkspur plant material for toxic norditerpenoid alkaloids, important for assessing the risk of poisoning (Gardner et al., 1999).
Propriétés
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTANAWLDBYGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyllycaconitine Perchlorate, Delphinium sp. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-Octadec-9-enoyloxy-3-(10-oxo-10-perylen-3-yldecanoyl)oxypropyl] octadec-9-enoate](/img/structure/B1208808.png)






